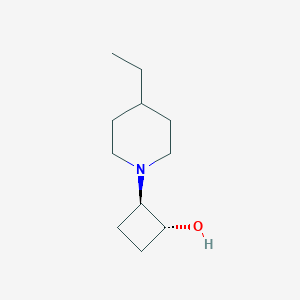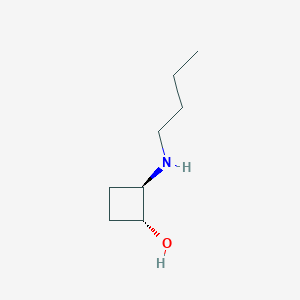![molecular formula C11H13F2NO B1485604 trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867350-62-6](/img/structure/B1485604.png)
trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol is an organic compound belonging to the cyclobutanols family. It is a cyclic ether, composed of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms. It has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Diagnostic Imaging in Cancer
trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutane-1-ol, as part of synthetic amino acid analogs like anti-18F-FACBC, is utilized in diagnostic imaging for cancer, particularly in positron emission tomography (PET) studies. These compounds have shown potential in delineating primary and metastatic lesions in various cancers, including prostate cancer and brain tumors. For example, anti-18F-FACBC PET has demonstrated its ability to detect metastatic prostate lesions with high accuracy, indicating its significance in the diagnosis and management of prostate cancer patients. Similarly, for brain tumors, the use of FACBC-PET imaging has been compared with other PET tracers in clinical studies, showing higher contrast and potentially better detection capabilities for glioma diagnosis (Inoue et al., 2014), (Tsuyuguchi et al., 2017).
Radiation Dosimetry and Biodistribution
Studies on the biodistribution and radiation dosimetry of synthetic nonmetabolized amino acid analogs like anti-18F-FACBC in humans are critical for understanding their safety profile and dosimetric implications in clinical settings. Such studies have shown that these compounds exhibit favorable biodistribution patterns and acceptable dosimetry, highlighting their potential for routine clinical use in PET imaging. The nonmetabolized nature of these tracers allows for effective imaging while minimizing radiation exposure to patients (Nye et al., 2007).
Tumor Imaging and Detection
The development of tumor-avid amino acids labeled with fluorine-18, such as FACBC, has provided a new avenue for tumor imaging. These compounds have demonstrated a high affinity for malignant tumors, enabling the noninvasive assessment of metabolic tumor activity through PET imaging. Early human PET studies have shown promising results in the detection of brain tumors, suggesting the broader applicability of these compounds in oncology for both diagnostic and therapeutic monitoring purposes (Shoup et al., 1999).
Propriétés
IUPAC Name |
(1R,2R)-2-[(2,4-difluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(10)15/h1-2,5,10-11,14-15H,3-4,6H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRIYVQCGFCSAK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)


![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)

